molecular formula C27H24N6O2S B2939839 1-(9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide CAS No. 422276-95-7

1-(9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide

Cat. No.: B2939839
CAS No.: 422276-95-7
M. Wt: 496.59
InChI Key: HEKHBDFTJPHLRI-UHFFFAOYSA-N
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Description

This compound features a complex tetracyclic core (8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaene) with a pyridin-4-ylmethylsulfanyl substituent at position 9 and a piperidine-4-carboxamide group at position 3. The piperidinecarboxamide terminus likely improves solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

1-[6-(pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O2S/c28-24(34)18-9-13-32(14-10-18)26(35)19-5-6-20-22(15-19)31-27(36-16-17-7-11-29-12-8-17)33-23-4-2-1-3-21(23)30-25(20)33/h1-8,11-12,15,18H,9-10,13-14,16H2,(H2,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKHBDFTJPHLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyridin-4-ylmethyl sulfanyl group: This can be achieved by reacting pyridine-4-carboxaldehyde with a thiol compound under basic conditions.

    Construction of the triazatetracycloheptadeca core: This involves a series of cyclization reactions, often using amines and other nitrogen-containing reagents.

    Attachment of the piperidine-4-carboxamide moiety: This step usually involves the reaction of the intermediate compound with piperidine-4-carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

1-(9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could make it useful in the design of new therapeutic agents, particularly those targeting specific molecular pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 1-(9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure suggests that it could interact with multiple targets, potentially leading to a range of biological effects.

Biological Activity

The compound 1-(9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide , hereafter referred to as Compound A , represents a complex molecular structure with potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by its intricate tetracyclic framework and the presence of a pyridine moiety, which is often associated with various biological activities. The molecular formula can be denoted as C23H30N6O2SC_{23}H_{30}N_{6}O_{2}S with a molecular weight of approximately 446.59 g/mol.

Structural Features

  • Tetracyclic Core : The tetracyclic structure contributes to the compound's rigidity and potential receptor binding.
  • Pyridine Substituent : The presence of a pyridine ring is known to enhance solubility and bioavailability.
  • Thioether Linkage : The sulfanyl group may play a crucial role in the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structural features to Compound A. For instance, compounds containing pyridine and triazole groups have demonstrated significant antifungal activity against various strains of Candida and Aspergillus species. In vitro tests showed minimum inhibitory concentrations (MICs) lower than 25 µg/mL for several derivatives .

Anticancer Properties

Research indicates that compounds with complex nitrogenous frameworks can exhibit anticancer properties. For example, derivatives that resemble Compound A have been evaluated for their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

Compound A may also act as an inhibitor of certain enzymes that are critical in various metabolic pathways. For instance, studies have shown that similar compounds can inhibit enzymes like carbonic anhydrase and acetylcholinesterase, which are involved in neurodegenerative diseases .

Study 1: Antifungal Activity Evaluation

A series of experiments were conducted to evaluate the antifungal activity of pyridine-based compounds against clinical isolates of Candida albicans. The results indicated that certain derivatives exhibited enhanced activity compared to standard antifungal agents like fluconazole. The study concluded that modifications at the pyridine position significantly influenced antifungal efficacy .

Study 2: Anticancer Screening

In a separate study focusing on anticancer properties, derivatives structurally related to Compound A were tested against various cancer cell lines. Results demonstrated that these compounds induced significant cytotoxic effects through apoptosis induction mechanisms. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Predicted LogP
Target Compound 8,10,17-Triazatetracyclo-octaene Pyridin-4-ylmethylsulfanyl, Piperidinecarboxamide ~600 2.5
1-{[1-(3-Methoxypropyl)-9-methyl-4-oxo... (Ev2) Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine 3-Methoxypropyl, Methyl 452.5 1.8
Compound 3d (Ev4) Imidazo[1,2-a]pyrimido[4,5-d]pyrimidine Methoxyphenyl, Methylpiperazinyl 552.25 3.0

Key Observations :

  • The pyridin-4-ylmethylsulfanyl group increases hydrophobicity (higher LogP vs. ’s 3-methoxypropyl) but may reduce aqueous solubility compared to polar substituents like methoxy .
  • The piperidinecarboxamide group in the target compound shares functional similarity with the piperazine in Compound 3d (), though the latter’s basicity could enhance solubility at physiological pH .

Table 2: Property and Activity Comparison

Property/Activity Target Compound Compound Compound 3d ()
Aqueous Solubility (Predicted) Low (~0.1 mg/mL) Moderate (~0.5 mg/mL) Low (~0.05 mg/mL)
Metabolic Stability Sulfur oxidation risk Stable (no reactive groups) Moderate (amide hydrolysis)
Target Affinity (Hypothetical) High (multivalent binding) Moderate (flexible core) High (piperazine interaction)
  • NMR Shifts () : Substituent differences (e.g., sulfur vs. methoxy) would alter chemical shifts in regions analogous to "Region A/B" in , reflecting electronic environmental changes .
  • Biological Activity: The target’s sulfur atom may enable disulfide bonding or allosteric modulation, distinct from ’s methoxypropyl (H-bond donor) or ’s piperazine (charge interactions) .

Research Findings and Implications

Structural Uniqueness: The tetracyclic core and sulfanyl group differentiate the target from analogs, suggesting novel binding modes. Computational docking studies are needed to validate interactions with biological targets.

Synthetic Feasibility : The target’s synthesis is more challenging than ’s compound due to stereochemical control in the tetracyclic system. Lessons from ’s HATU-mediated coupling could streamline amide bond formation .

Optimization Potential: Replacing the pyridinylmethylsulfanyl group with polar substituents (e.g., ’s methoxypropyl) may improve solubility without sacrificing rigidity.

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